Cas no 52045-42-8 (4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one)

4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one structure
52045-42-8 structure
Product Name:4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
CAS No:52045-42-8
MF:C10H9FO
MW:164.176266431808
CID:366543
PubChem ID:69792431
Update Time:2024-11-02

4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one Chemical and Physical Properties

Names and Identifiers

    • 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
    • 1H-Inden-1-one,4-fluoro-2,3-dihydro-2-methyl-
    • 4-FLUORO-2-METHYL-1-INDANONE
    • 4-fluoro-2-methyl-2,3-dihydroinden-1-one
    • 4-Fluoro-2,3-dihydro-2-methyl-1H-inden-1-one
    • 52045-42-8
    • N14227
    • AKOS017515208
    • AMY31550
    • SCHEMBL6472550
    • DTXSID20741322
    • MFCD13152126
    • DB-332295
    • WLZ3252
    • Inchi: 1S/C10H9FO/c1-6-5-8-7(10(6)12)3-2-4-9(8)11/h2-4,6H,5H2,1H3
    • InChI Key: YOJRVUCOKFAOJD-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC2C(C(C)CC=21)=O

Computed Properties

  • Exact Mass: 164.06400
  • Monoisotopic Mass: 164.063743068g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.179±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 248.1±29.0 ºC (760 Torr),
  • Flash Point: 97.0±14.5 ºC,
  • Solubility: Very slightly soluble (0.11 g/l) (25 º C),
  • PSA: 17.07000
  • LogP: 2.20060

4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one Pricemore >>

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